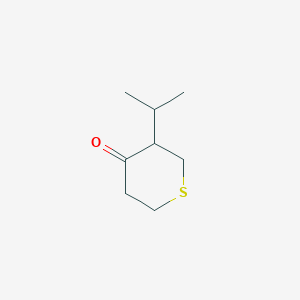
3-(Propan-2-yl)thian-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propan-2-yl)thian-4-one is an organic compound that belongs to the class of thianones It is characterized by a thian-4-one ring structure with a propan-2-yl substituent at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)thian-4-one typically involves the reaction of thian-4-one with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysts can enhance the reaction efficiency and reduce the reaction time. The final product is obtained through distillation and crystallization processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(Propan-2-yl)thian-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of derivatives like hydrazones and oximes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Hydroxylamine, hydrazine, ethanol as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiane.
Substitution: Hydrazones, oximes.
Aplicaciones Científicas De Investigación
3-(Propan-2-yl)thian-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(Propan-2-yl)thian-4-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Thian-4-one: The parent compound without the propan-2-yl substituent.
3-(Methylthio)thian-4-one: A similar compound with a methylthio group instead of the propan-2-yl group.
3-(Ethylthio)thian-4-one: A compound with an ethylthio group at the third position.
Uniqueness
3-(Propan-2-yl)thian-4-one is unique due to its specific substituent, which imparts distinct chemical and physical properties. The propan-2-yl group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
74601-37-9 |
|---|---|
Fórmula molecular |
C8H14OS |
Peso molecular |
158.26 g/mol |
Nombre IUPAC |
3-propan-2-ylthian-4-one |
InChI |
InChI=1S/C8H14OS/c1-6(2)7-5-10-4-3-8(7)9/h6-7H,3-5H2,1-2H3 |
Clave InChI |
WXFFLTLJVKCJEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CSCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14435512.png)
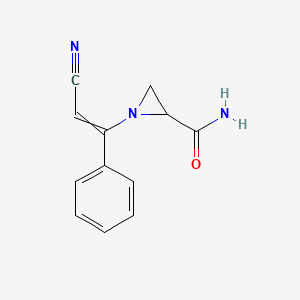
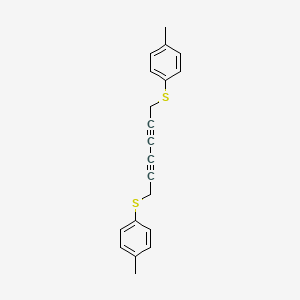
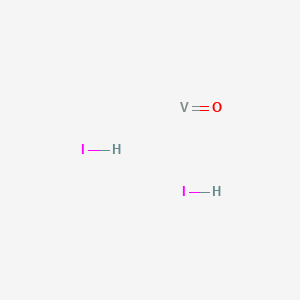
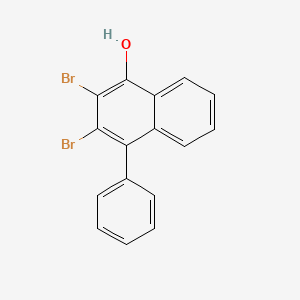
![4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14435541.png)
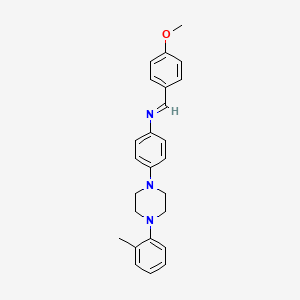
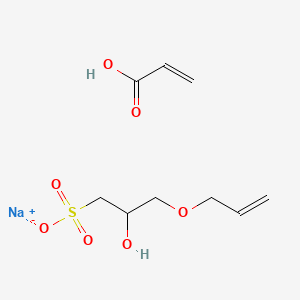
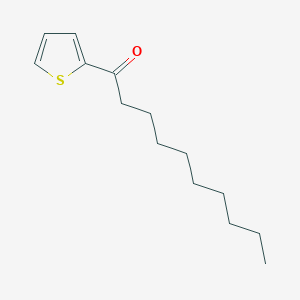
![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)
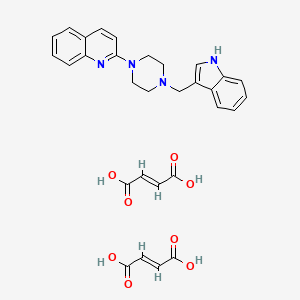
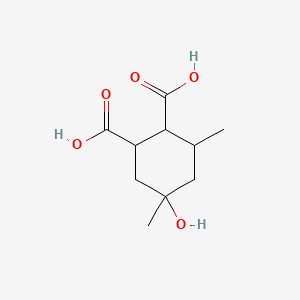
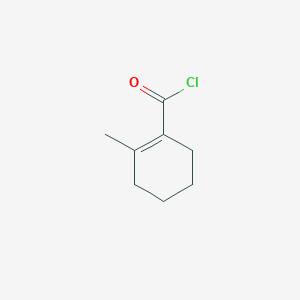
![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
